Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-nitrophenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O5S/c1-3-15-21-19-25(22-15)18(27)17(32-19)16(13-5-7-14(8-6-13)26(29)30)23-9-11-24(12-10-23)20(28)31-4-2/h5-8,16,27H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOXWROEMUPZTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The compound has shown promising neuroprotective and anti-inflammatory properties. It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Mode of Action
The compound interacts with its targets by inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway. A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins.
Biochemical Pathways
The compound affects the biochemical pathways related to neuroprotection and anti-inflammation. It inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are key players in the inflammatory response. It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Pharmacokinetics
The compound’s molecular weight is 46051, which suggests it may have suitable properties for absorption and distribution in the body
Result of Action
The compound exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. It also shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the reaction of the compound occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond. This reaction can be facilitated under certain conditions, such as heating
Biological Activity
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a thiazolo-triazole core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C21H25N5O5S
- Molecular Weight : 459.52 g/mol
- CAS Number : 898344-84-8
The primary biological targets of this compound include:
- Activating Transcription Factor 4 (ATF4) - Involved in cellular stress responses.
- Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-kB) - Plays a crucial role in regulating immune response.
The compound interacts with these proteins by forming favorable interactions with their active residues, influencing pathways such as the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway. These interactions are critical for its neuroprotective and anti-inflammatory effects.
Pharmacological Effects
Research has demonstrated that this compound exhibits several pharmacological activities:
Neuroprotective Activity
In vitro studies indicate that this compound can protect neuronal cells from apoptosis induced by oxidative stress. The neuroprotective effects are attributed to its ability to modulate ER stress responses and reduce inflammation mediated by NF-kB activation.
Anti-inflammatory Properties
The compound has shown significant anti-inflammatory activity in various models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in cellular assays. This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
Preliminary studies have indicated that compounds with similar thiazolo-triazole structures exhibit anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including colon and breast cancer cells . The specific activity of this compound against cancer cells remains to be fully elucidated but warrants further investigation.
Research Findings and Case Studies
A review of literature reveals several key findings regarding the biological activity of related compounds:
Preparation Methods
Formation of the Thiosemicarbazide Intermediate
The thiazolo-triazole nucleus is synthesized via cyclization of a thiosemicarbazide precursor. A representative procedure involves:
- Condensation of thiourea derivatives : Reacting 2-ethyl-4-hydroxy-5-aminothiazole with phenyl isothiocyanate in methanol under reflux yields the corresponding thiosemicarbazide.
- Cyclization under basic conditions : Treatment with 5% NaOH at reflux induces cyclization to form the 6-hydroxy-2-ethylthiazolo[3,2-b]triazole scaffold.
Reaction Conditions :
Spectral Characterization of the Core
The thiazolo-triazole intermediate is characterized by:
- 1H NMR : A singlet at δ 10.2 ppm (OH), triplet at δ 1.3 ppm (CH2CH3), and aromatic protons between δ 7.0–7.5 ppm.
- 13C NMR : Peaks at δ 165 ppm (C=O), δ 155 ppm (C-OH), and δ 25 ppm (CH2CH3).
Introduction of the 4-Nitrophenylmethyl Group
Electrophilic Substitution at C5
The hydroxythiazolo-triazole undergoes benzylation at the 5-position using 4-nitrobenzyl chloride:
- Reaction setup : The core (1.0 mmol) is reacted with 4-nitrobenzyl chloride (1.2 mmol) in acetone with K2CO3 as a base.
- Workup : The mixture is refluxed for 8 hours, cooled, and acidified to precipitate the product.
Optimized Parameters :
Nitration Alternative (If Required)
If the 4-nitro group is introduced post-benzylation:
- Nitration of phenyl precursor : Treat the phenyl intermediate with HNO3/H2SO4 at 0–5°C.
- Precautions : Controlled temperature to avoid over-nitration or ring degradation.
Piperazine-1-carboxylate Ester Functionalization
Alkylation of Piperazine
The 4-nitrophenylmethyl-thiazolo-triazole is coupled to piperazine via a Mannich reaction:
- Mannich base formation : React the intermediate (1.0 mmol) with piperazine (1.5 mmol) and formaldehyde (2.0 mmol) in ethanol.
- Reaction time : 12 hours at 60°C.
Key Observations :
Esterification with Ethyl Chloroformate
The piperazine nitrogen is functionalized with an ethyl carboxylate group:
- Reaction conditions : Piperazine intermediate (1.0 mmol) is treated with ethyl chloroformate (1.2 mmol) in dichloromethane with triethylamine.
- Workup : Stir at 0°C for 2 hours, followed by aqueous extraction.
Final Compound Characterization
Spectroscopic Data
Purity and Yield Optimization
- Chromatographic purification : Silica gel column (CH2Cl2:MeOH 95:5) achieves >95% purity.
- Recrystallization : Ethanol/water mixture yields crystalline product.
Comparative Analysis of Synthetic Routes
| Step | Method A (Direct Alkylation) | Method B (Mannich Reaction) |
|---|---|---|
| Reaction Time | 8 hours | 12 hours |
| Yield | 70% | 85% |
| Byproducts | 10–15% | 5–8% |
| Scalability | Moderate | High |
Method B (Mannich reaction) offers superior yield and scalability, making it preferable for industrial applications.
Challenges and Mitigation Strategies
- Nitrophenyl Stability : The nitro group is prone to reduction under acidic conditions. Use inert atmospheres (N2) during reactions.
- Piperazine Over-Alkylation : Employ stepwise addition of alkylating agents to minimize di-substitution.
- Solvent Selection : Polar aprotic solvents (DMF, acetone) enhance reaction rates but require careful drying to avoid hydrolysis.
Industrial-Scale Considerations
For bulk synthesis:
- Continuous Flow Reactors : Improve heat transfer and reduce reaction times.
- Catalytic Optimization : Transition metal catalysts (e.g., Pd/C) may accelerate coupling steps.
Q & A
Q. Table 1: Reaction Optimization Data
| Variable | Optimal Condition | Yield Increase (%) | Reference |
|---|---|---|---|
| Solvent (DMF) | 80°C, 12 hrs | 35 → 58 | |
| Catalyst (Pd(OAc)₂) | 0.5 mol% | 42 → 67 | |
| Base (NaH) | 2 equiv. | 28 → 50 |
Basic Question: What characterization techniques confirm the compound’s structural integrity?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., hydroxyl at δ 10–12 ppm, aromatic protons at δ 7–8 ppm) .
- IR Spectroscopy : Confirms functional groups (O-H stretch ~3200 cm⁻¹, C=O at ~1700 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 459.57 for C₂₂H₂₉N₅O₄S) .
Advanced Question: How can structural ambiguities in NMR data be resolved for complex derivatives?
Answer:
Ambiguities arise from overlapping peaks in aromatic regions or stereochemical complexity. Strategies include:
- 2D NMR (COSY, HSQC): Resolves proton-proton coupling and carbon-proton correlations .
- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes .
- Computational Modeling : Predicts chemical shifts using DFT calculations to compare with experimental data .
Basic Question: What biological activities are associated with this compound?
Answer:
- Anti-inflammatory activity : Inhibition of the NLRP3 inflammasome, reducing IL-1β secretion in macrophages .
- Antimicrobial potential : Structural analogs show activity against Gram-positive bacteria (MIC 8–16 µg/mL) .
- Neuroprotective effects : Modulation of oxidative stress pathways in neuronal cell lines .
Advanced Question: How can contradictions between in vitro and in vivo bioactivity data be addressed?
Answer:
Discrepancies often stem from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Methodological solutions:
- Prodrug design : Introduce ester groups to enhance bioavailability .
- Metabolic profiling : Use LC-MS to identify degradation products in plasma .
- In vivo imaging : Track compound distribution using radiolabeled analogs (e.g., ¹⁴C labeling) .
Advanced Question: What strategies are used to establish structure-activity relationships (SAR) for this compound?
Answer:
SAR studies involve:
Systematic substitution : Vary substituents on the phenyl (e.g., nitro vs. methoxy) and piperazine groups .
Biological assays : Compare IC₅₀ values across derivatives (e.g., 4-nitrophenyl analogs show 3x higher NLRP3 inhibition than 3-fluorophenyl) .
Computational docking : Predict binding affinities to targets like 14-α-demethylase (PDB: 3LD6) .
Q. Table 2: SAR Data for NLRP3 Inhibition
| Substituent | IC₅₀ (µM) | Reference |
|---|---|---|
| 4-Nitrophenyl | 0.45 | |
| 3-Fluorophenyl | 1.32 | |
| 4-Methoxyphenyl | 2.10 |
Basic Question: What are the stability and storage recommendations for this compound?
Answer:
- Stability : Sensitive to light and humidity; degrades at >40°C or extreme pH .
- Storage : Store at –20°C in amber vials under inert gas (argon) .
- Solubility : DMSO or methanol preferred for stock solutions (10 mM) .
Advanced Question: How can computational modeling guide the design of derivatives with improved activity?
Answer:
- Molecular Dynamics (MD) : Simulate binding to NLRP3 (e.g., identify key hydrogen bonds with ASC protein) .
- QSAR Models : Correlate electronic parameters (Hammett σ) with bioactivity to predict optimal substituents .
- ADMET Prediction : Use tools like SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .
Advanced Question: What analytical methods resolve impurities in synthesized batches?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
